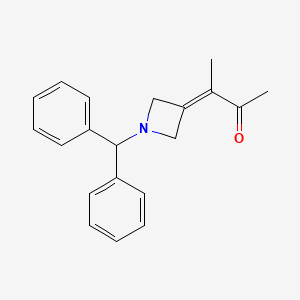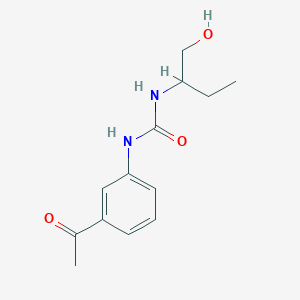![molecular formula C7H13N B14907780 Bicyclo[2.2.0]hexan-1-ylmethanamine](/img/structure/B14907780.png)
Bicyclo[2.2.0]hexan-1-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.0]hexan-1-ylmethanamine is a bicyclic amine compound characterized by its unique structural framework. This compound features a bicyclo[2.2.0]hexane core with a methanamine group attached to it. The rigidity and strain within the bicyclic structure make it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[22One common method is the [2+2] cycloaddition reaction, where a suitable diene and a dienophile react under photochemical conditions to form the bicyclic structure . Subsequent functionalization steps introduce the methanamine group.
Industrial Production Methods
Industrial production methods for bicyclo[2.2.0]hexan-1-ylmethanamine are less documented, but they likely involve scalable versions of the laboratory synthesis methods. Photochemical cycloaddition reactions can be adapted for larger-scale production with appropriate reactors and light sources.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.0]hexan-1-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic core.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.0]hexan-1-ylmethanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential as a drug candidate for various therapeutic areas is ongoing.
Industry: Its use in the development of new materials and polymers is being explored.
Wirkmechanismus
The mechanism by which bicyclo[2.2.0]hexan-1-ylmethanamine exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise interactions with enzymes and receptors, potentially leading to unique biological activities. The pathways involved in these interactions are still under investigation, but they likely include binding to active sites and altering enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Bicyclo[3.1.0]hexane: Features a different arrangement of carbon atoms in the bicyclic core.
Uniqueness
Bicyclo[2.2.0]hexan-1-ylmethanamine is unique due to its specific bicyclic framework and the presence of the methanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H13N |
|---|---|
Molekulargewicht |
111.18 g/mol |
IUPAC-Name |
1-bicyclo[2.2.0]hexanylmethanamine |
InChI |
InChI=1S/C7H13N/c8-5-7-3-1-6(7)2-4-7/h6H,1-5,8H2 |
InChI-Schlüssel |
WRKDOUVGGSOUER-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1CC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-8-methoxy-2-sulfanyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14907700.png)

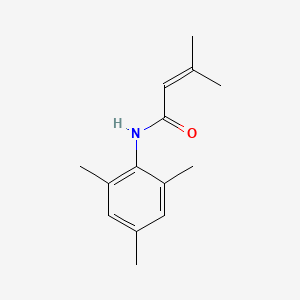
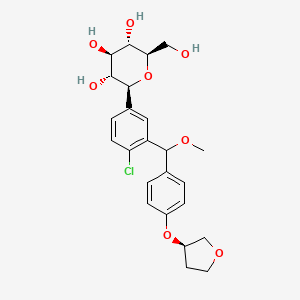

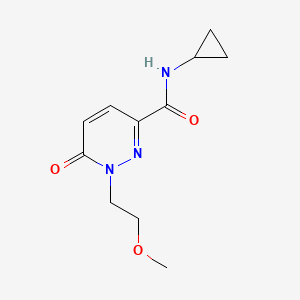
![(R)-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide](/img/structure/B14907752.png)

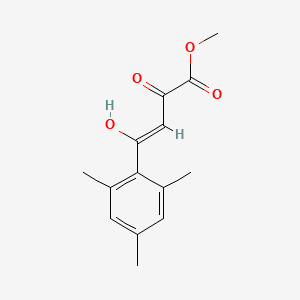
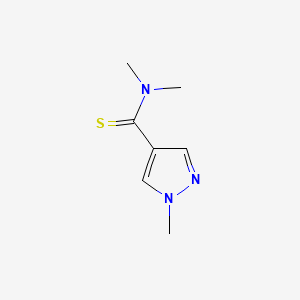
![(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14907786.png)
